molecular formula C14H10FN5S B12033221 4-[(2-fluorobenzylidene)amino]-3-(3-pyridyl)-1H-1,2,4-triazole-5-thione

4-[(2-fluorobenzylidene)amino]-3-(3-pyridyl)-1H-1,2,4-triazole-5-thione

Cat. No.: B12033221
M. Wt: 299.33 g/mol
InChI Key: UIQZEIHZCVHOLM-RQZCQDPDSA-N
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Description

4-[(2-fluorobenzylidene)amino]-3-(3-pyridyl)-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring and the fluorobenzylidene group imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-fluorobenzylidene)amino]-3-(3-pyridyl)-1H-1,2,4-triazole-5-thione typically involves the condensation of 2-fluorobenzaldehyde with 3-amino-1,2,4-triazole-5-thione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(2-fluorobenzylidene)amino]-3-(3-pyridyl)-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-fluorobenzylidene)amino]-3-(3-pyridyl)-1H-1,2,4-triazole-5-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-fluorobenzylidene)amino]-3-(3-pyridyl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-fluorobenzylidene)amino]-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-[(2-fluorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-[(2-fluorobenzylidene)amino]-3-(3-pyridyl)-1H-1,2,4-triazole-5-thione is unique due to the presence of the pyridyl group, which enhances its ability to interact with biological targets and increases its solubility in organic solvents. This makes it more versatile in various applications compared to its analogs .

Properties

Molecular Formula

C14H10FN5S

Molecular Weight

299.33 g/mol

IUPAC Name

4-[(E)-(2-fluorophenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H10FN5S/c15-12-6-2-1-4-10(12)9-17-20-13(18-19-14(20)21)11-5-3-7-16-8-11/h1-9H,(H,19,21)/b17-9+

InChI Key

UIQZEIHZCVHOLM-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3)F

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3)F

solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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